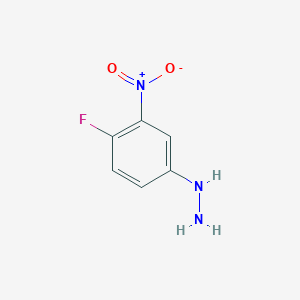

(4-Fluoro-3-nitro-phenyl)-hydrazine

Description

(4-Fluoro-3-nitro-phenyl)-hydrazine is a nitroaryl hydrazine derivative characterized by a phenyl ring substituted with a fluorine atom at the para position and a nitro group at the meta position. This compound belongs to a broader class of hydrazine derivatives, which are widely studied for their roles in pharmaceutical synthesis, agrochemicals, and material science. The electron-withdrawing nitro (-NO₂) and fluorine (-F) groups significantly influence its electronic properties, making it reactive in condensation and cyclization reactions.

Properties

IUPAC Name |

(4-fluoro-3-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O2/c7-5-2-1-4(9-8)3-6(5)10(11)12/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMNPXPIFSGMNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655955 | |

| Record name | (4-Fluoro-3-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289913-99-1 | |

| Record name | (4-Fluoro-3-nitrophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289913-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluoro-3-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It’s known that similar compounds are often used for biomolecule immobilization and bioconjugation. These compounds can interact with a variety of biomolecules, such as proteins, peptides, nucleic acids, and drugs, forming a covalent bond between two molecules.

Mode of Action

(4-Fluoro-3-nitro-phenyl)-hydrazine, also known as 4-fluoro-3-nitrophenyl azide, is a photolinker. Photolinkers are compounds that can produce a desired chemical linkage upon photo-irradiation. They are used to immobilize biomolecules onto polymer surfaces and construct bioconjugates. The compound can activate an inert surface through a nitrene insertion reaction.

Biochemical Pathways

It’s known that the compound can be used for the immobilization of various biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and dna aptamers. This suggests that it could potentially affect a wide range of biochemical pathways depending on the specific biomolecules it interacts with.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biomolecules it interacts with. As a photolinker, it can form covalent bonds with these biomolecules, potentially altering their function or activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of photo-irradiation, which is crucial for the compound’s mode of action, can be affected by factors such as light intensity and wavelength.

Biochemical Analysis

Biochemical Properties

(4-Fluoro-3-nitro-phenyl)-hydrazine plays a significant role in biochemical reactions, particularly in the context of bioconjugation and immobilization of biomolecules. This compound can interact with enzymes, proteins, and other biomolecules through covalent bonding, facilitated by its reactive functional groups. For instance, it can form stable linkages with primary amines, sulfhydryls, and carboxyl groups present on proteins and enzymes. These interactions are crucial for the construction of bioconjugates and the functionalization of polymer surfaces .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain kinases and transcription factors, leading to alterations in gene expression profiles. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been observed to cause cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can cause toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where the compound’s impact on biological systems becomes pronounced beyond a certain concentration .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo reduction, oxidation, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities. The interaction of this compound with metabolic enzymes can also influence the overall metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical for its biological activity and its potential use in targeted biochemical applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery. The subcellular localization of this compound is essential for its activity and function, as it determines the specific biomolecules and pathways it can interact with .

Biological Activity

(4-Fluoro-3-nitro-phenyl)-hydrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research studies and case analyses.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-fluoro-3-nitroaniline with hydrazine hydrate. The process can be optimized through various conditions to enhance yield and purity. The compound can be characterized using spectroscopic methods such as NMR and mass spectrometry, confirming its structure and functional groups.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that derivatives of hydrazine compounds can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have shown significant activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values as low as 4 µg/mL for certain derivatives .

- Antitumor Activity : Research indicates potential anticancer properties, with some hydrazine derivatives exhibiting antiproliferative effects on cancer cell lines. The mechanism often involves the induction of apoptosis or inhibition of cell cycle progression .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that hydrazine derivatives inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in cells, leading to cell death.

- Interaction with DNA : Hydrazines may intercalate into DNA, disrupting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various hydrazine derivatives, including this compound. It was found that this compound displayed significant activity against both Gram-positive and Gram-negative bacteria, with varying MIC values depending on the substituents present on the phenyl ring .

Case Study 2: Anticancer Properties

Another investigation focused on the antiproliferative effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent .

Data Table: Biological Activity Summary

Scientific Research Applications

Synthesis Methodology

The synthesis of (4-Fluoro-3-nitro-phenyl)-hydrazine typically involves several steps:

- Nitration : 4-fluoroaniline is nitrated to introduce the nitro group.

- Reduction : The nitro group is reduced to an amino group.

- Hydrazine Formation : The amino group reacts with hydrazine to form the hydrazine compound.

- Hydrochloride Formation : Treatment with hydrochloric acid yields the hydrochloride salt.

This process can be optimized for yield and purity for industrial applications.

Chemical Reactions

This compound undergoes various reactions, including:

- Reduction : Converting nitro groups to amino groups.

- Substitution : Fluoro groups can be substituted by nucleophiles.

- Condensation : It can form stable hydrazones with carbonyl compounds, which are useful in biochemical assays.

Chemistry

In organic chemistry, this compound serves as a versatile intermediate for synthesizing various compounds. Its ability to participate in nucleophilic substitutions and condensation reactions makes it valuable for creating complex molecular architectures.

Biology

In biological research, this compound is utilized to study enzyme mechanisms and as a probe in biochemical assays. Its reactivity allows researchers to explore interactions with biomolecules, providing insights into metabolic pathways and potential therapeutic targets .

Pharmaceutical Development

The compound has garnered attention for its potential in medicinal chemistry. Fluorinated compounds often exhibit enhanced biological activity, making this compound a candidate for developing new antibacterial agents. Studies have shown that derivatives of this compound possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

Industrial Applications

In industry, this compound is employed in the production of dyes, pigments, and specialty chemicals. Its unique properties allow it to be used effectively in various formulations, enhancing color stability and performance characteristics.

Antibacterial Activity

A study investigated the antibacterial activity of fluorinated imines and hydrazones derived from this compound. The results indicated that certain derivatives exhibited potent activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Bioconjugation Techniques

Research explored the use of (4-Fluoro-3-nitro-phenyl) azide for biomolecule immobilization and bioconjugation. The findings highlighted its effectiveness in attaching biomolecules to surfaces, which is crucial for developing biosensors and other diagnostic tools .

Data Tables

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (4-Fluoro-3-nitrophenyl)hydrazone | S. aureus ATCC 25923 | 15 µg/mL |

| (4-Fluoro-3-nitrophenyl)azide | E. coli ATCC 25922 | 10 µg/mL |

| Other Fluorinated Derivatives | Various | Variable |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares (4-Fluoro-3-nitro-phenyl)-hydrazine with structurally related hydrazine derivatives:

*Molecular weight inferred from isomer in .

Key Differences and Challenges

- Solubility: Nitro groups enhance solubility in polar solvents (e.g., ethanol, DMSO), while ethyl or aromatic linkers increase lipophilicity .

- Thermal Stability : Melting points vary with substituent positions; electron-withdrawing groups typically raise melting points (e.g., 168–170°C for polyfluoroalkyl hydrazinylidenepyrazol-3-ones) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.